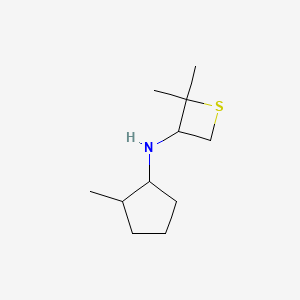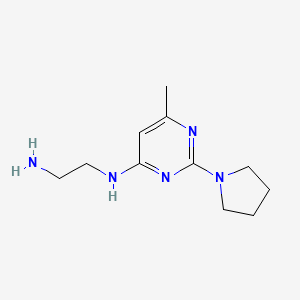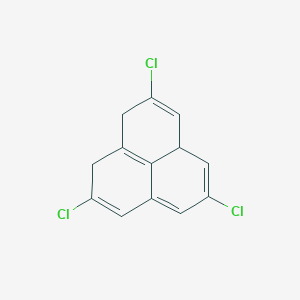
2,5,8-Trichloro-3a,9-dihydro-1H-phenalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Trichloro-3a,9-dihydro-1H-phenalene is an organic compound with a unique structure that includes three chlorine atoms attached to a phenalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trichloro-3a,9-dihydro-1H-phenalene typically involves the chlorination of a phenalene precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trichloro-3a,9-dihydro-1H-phenalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups present in the molecule.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenalene derivatives.
Scientific Research Applications
2,5,8-Trichloro-3a,9-dihydro-1H-phenalene has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5,8-Trichloro-3a,9-dihydro-1H-phenalene exerts its effects depends on its interaction with molecular targets. The chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to different biological molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5,8-Trichloro-3,6,9-trihydroxy-1H-cyclopenta(e)as-indacene-1,4,7-trione
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Uniqueness
2,5,8-Trichloro-3a,9-dihydro-1H-phenalene is unique due to its specific substitution pattern and the presence of three chlorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H9Cl3 |
|---|---|
Molecular Weight |
271.6 g/mol |
IUPAC Name |
2,5,8-trichloro-3a,9-dihydro-1H-phenalene |
InChI |
InChI=1S/C13H9Cl3/c14-10-1-7-2-11(15)5-9-6-12(16)4-8(3-10)13(7)9/h1-4,7H,5-6H2 |
InChI Key |
WTFPMGFDMMNOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(C=C1Cl)C=C(C=C3C=C(C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


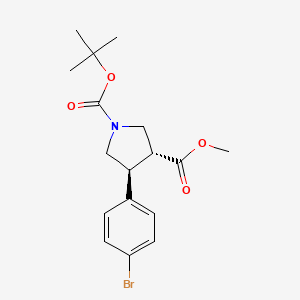
![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)

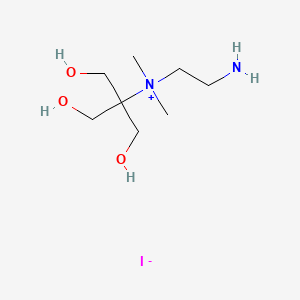


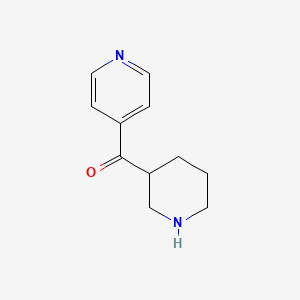
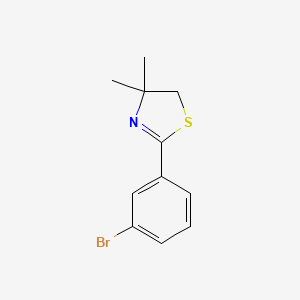
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
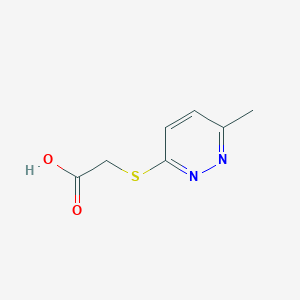
![4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B13341502.png)
